2',4'-Dihydroxy-4-methoxychalcone: Structural Elucidation, Synthesis, and Pharmacological Applications
2',4'-Dihydroxy-4-methoxychalcone: Structural Elucidation, Synthesis, and Pharmacological Applications
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
2',4'-Dihydroxy-4-methoxychalcone is a naturally occurring and synthetically accessible chalcone derivative with significant therapeutic potential. Known synonymously as isoliquiritigenin 4-methyl ether, this compound features a highly reactive α,β-unsaturated carbonyl system that serves as a versatile pharmacophore. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its IUPAC nomenclature, structural properties, optimized synthetic protocols, and its emerging role in targeted pharmacological interventions—including anti-inflammatory, antiplasmodial, and molecular chaperone applications.
Chemical Identity and Structural Elucidation
The precise identification and structural mapping of a compound are foundational to understanding its reactivity and receptor-binding affinity.
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IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1]
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Molecular Formula: C16H14O4[1]
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Molecular Weight: 270.28 g/mol [1]
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Synonyms: Isoliquiritigenin 4-methyl ether; 2',4'-dihydroxy-4-methoxy-trans-chalcone[2][3]
Structural Architecture: The molecule is composed of two distinct aromatic rings connected by a three-carbon α,β-unsaturated carbonyl bridge:
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A-Ring (Acetophenone-derived): Features hydroxyl groups at the 2' and 4' positions. The 2'-hydroxyl group is particularly critical, as it readily participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, locking the molecule into a specific planar conformation that enhances its binding affinity to target enzymes like COX-2[4].
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B-Ring (Benzaldehyde-derived): Features a methoxy group at the 4-position. Compared to the parent compound isoliquiritigenin (which possesses a 4-hydroxyl group), this methoxy substitution increases the lipophilicity of the molecule, thereby improving cellular membrane permeability and altering its pharmacokinetic profile[5].
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Enone Linkage: The trans (E) configuration of the prop-2-en-1-one bridge acts as a Michael acceptor. This electrophilic site allows for reversible covalent interactions with nucleophilic residues (such as cysteine) in target proteins[4][6].
Chemical Synthesis: The Claisen-Schmidt Condensation Protocol
For drug development professionals, establishing a high-yield, reproducible synthetic route is paramount. The synthesis of 2',4'-dihydroxy-4-methoxychalcone is classically achieved via a base-catalyzed Claisen-Schmidt condensation[6].
The following protocol is a self-validating system designed to maximize thermodynamic conversion while minimizing side reactions.
Step-by-Step Methodology & Mechanistic Causality
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Reagent Solubilization: Dissolve 0.76 g (5 mmol) of 2,4-dihydroxyacetophenone in 6 mL of absolute ethanol[6].
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Causality: Ethanol serves as a protic solvent that completely solubilizes the reactants while stabilizing the transient enolate intermediate through hydrogen bonding.
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Base Catalysis Initiation: Slowly add 7.5 mL of 40% (w/v) KOH dropwise under continuous stirring for 10 minutes[6].
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Causality: Slow addition is critical. Spontaneous or rapid addition causes localized exothermic spikes, leading to the formation of oily, intractable polymeric byproducts. The strong base abstracts the α-proton from the acetophenone, generating a reactive enolate[6].
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Electrophilic Addition: Introduce 0.68 g (5 mmol) of 4-methoxybenzaldehyde (anisaldehyde) dissolved in 6 mL of ethanol into the reaction mixture[6].
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Causality: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate.
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Dehydration (Elimination): Stir the reaction mixture at room temperature for 48 hours[6].
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Causality: While a 24-hour reaction time yields approximately 11.52% of the product, extending the reaction to 48 hours optimizes the yield to 60.74%[6]. This extended duration ensures the complete thermodynamic conversion of the β-hydroxy ketone into the stable (E)-α,β-unsaturated chalcone via E1cB elimination.
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Acidification and Precipitation: Pour the mixture over crushed ice and acidify with 10% HCl until a pH of 5 is reached[6].
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Causality: Neutralizing the base halts the reaction. Dropping the pH to 5 protonates the phenoxide ions, drastically reducing the compound's aqueous solubility and inducing the precipitation of a solid product[6].
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Purification: Filter the crude yellow-orange solid, wash with cold distilled water, and recrystallize using methanol[6].
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Causality: Recrystallization selectively removes unreacted starting materials and side products, yielding pure 2',4'-dihydroxy-4-methoxychalcone with a validated melting point of 166-168 °C[6].
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Step-by-step Claisen-Schmidt synthesis of 2',4'-dihydroxy-4-methoxychalcone.
Pharmacological Profiling and Mechanistic Pathways
The structural distinctiveness of 2',4'-dihydroxy-4-methoxychalcone translates into a multi-target pharmacological profile, making it a valuable lead compound in several therapeutic areas.
Anti-inflammatory Activity (COX-2 Inhibition)
Chalcones are highly active inhibitors of cyclooxygenases (COXs), the imperative enzymes in the genesis of prostaglandin H2[4]. Specifically, 2',4'-dihydroxy-4-methoxychalcone has demonstrated potent inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Prostaglandin E2 (PGE2) production in macrophages[4]. The mechanism relies on the suppression of COX-2 induction. The presence of the trans α,β-unsaturated carbonyl system combined with specific A-ring hydroxylations allows the molecule to selectively dock into the COX-2 active site, offering a pathway to anti-inflammatory treatments with reduced ulcerogenic side effects compared to traditional NSAIDs[4].
Antiplasmodial Activity
In the pursuit of novel antimalarials, 2',4'-dihydroxy-4-methoxychalcone has been identified as a strong inhibitor of the chloroquine-resistant K1 strain of Plasmodium falciparum. Through structure-based drug design and molecular docking, it was determined that the chalcone binds effectively to the active site of P. falciparum dihydroorotate dehydrogenase (PfDHODH). By inhibiting PfDHODH, the compound disrupts the parasite's de novo pyrimidine biosynthesis, leading to parasite starvation and death.
Molecular Chaperone for P23H Mutant Opsin (Retinitis Pigmentosa)
Retinitis pigmentosa (RP) is frequently caused by the P23H mutation in the opsin protein, leading to severe misfolding and cellular toxicity[7]. Recent in silico structure-based approaches and in vitro validations have identified specific chalcone derivatives as pharmacological chaperones[7]. By binding to the misfolded P23H mutant opsin, these small molecules rescue the protein's folding process, allowing for correct trafficking to the outer cell membrane and thereby mitigating the progression of RP[7].
Multi-target pharmacological mechanisms of 2',4'-dihydroxy-4-methoxychalcone.
Quantitative Pharmacological and Physical Data
To facilitate rapid comparison for drug development professionals, the key quantitative metrics of 2',4'-dihydroxy-4-methoxychalcone are summarized below.
| Parameter | Value | Biological / Chemical Significance | Reference |
| Melting Point | 166 - 168 °C | Indicator of high purity post-recrystallization. | [6] |
| Synthesis Yield (48h) | 60.74% | Demonstrates the necessity of extended reaction times for thermodynamic stability. | [6] |
| Antiplasmodial IC50 | 4.56 ± 1.66 μg/mL | Strong activity against the chloroquine-resistant K1 strain of P. falciparum. | |
| Topological Polar Surface Area | 66.8 Ų | Excellent predictor for cell membrane permeability and oral bioavailability. | [1] |
Conclusion
2',4'-Dihydroxy-4-methoxychalcone represents a highly versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation, combined with its ability to act as a Michael acceptor and form specific hydrogen bonds, allows it to modulate diverse biological targets—from inhibiting inflammatory COX-2 pathways to rescuing misfolded opsin proteins. Future drug development efforts should focus on optimizing its pharmacokinetic parameters while leveraging its established pharmacodynamic efficacy.
References
- National Center for Biotechnology Information. "2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem". PubChem.
- AIP Publishing. "Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical".
- University of Nairobi Digital Repository. "Modeling and synthesis of antiplasmodial chromones, chromanones and chalcones based on natural products of Kenya".
- Chemsrc. "CAS No. 13351-10-5".
- Chem960. "Cas no 81674-91-1 (2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4 ...)".
- ResearchGate. "Synthesis and evaluation of chalcone analogues and pyrimidines as cyclooxygenase (COX) inhibitors".
- ACS Publications. "Identification of Small Molecular Chaperones Binding P23H Mutant Opsin through an In Silico Structure-Based Approach".
- ResearchGate. "Triterpenoids, lignan and flavans from Terminalia argentea (Combretaceae)".
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- 1. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No. 13351-10-5 | Chemsrc [m.chemsrc.com]
- 3. 81674-91-1(2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-, (2E)-) | Kuujia.com [kuujia.com]
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